molecular formula C20H16ClN3O5 B2367074 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 942009-41-8

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2367074
CAS RN: 942009-41-8
M. Wt: 413.81
InChI Key: LZBXGWMWHRRIRY-UHFFFAOYSA-N
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Description

The compound “1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including a carboxamide, a chlorophenyl group, and a methoxy-nitrophenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the pyridine ring, and the attachment of the various substituents. The synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and oxidation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring would contribute to the compound’s aromaticity, while the various substituents would influence its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions, while the nitro group on the phenyl ring might undergo reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Hydrogen Bonding Studies

The chemical structure and properties of compounds similar to 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide have been studied in the context of hydrogen bonding. For example, Kubicki, Bassyouni, and Codding (2000) analyzed the crystal structures of three anticonvulsant enaminones, focusing on their hydrogen bonding patterns, which could be relevant to the understanding of similar compounds like the one (Kubicki, M., Bassyouni, H., & Codding, P. W., 2000).

Synthesis and Characterization

Khalifa, Al-Omar, and Nossier (2017) synthesized and characterized novel derivatives similar to the compound , emphasizing the importance of such compounds in various pharmaceutical applications (Khalifa, N., Al-Omar, M., & Nossier, E., 2017).

Photophysical and Molecular Properties

Khalid et al. (2020) conducted a study on the synthesis of compounds with similar structural features, analyzing their photophysical properties and molecular stability. This research is crucial for understanding the electronic and optical behavior of such compounds (Khalid, M. et al., 2020).

Antimicrobial Evaluation

Rani, Praveena, Spoorthy, and Ravindranath (2014) synthesized and evaluated the antimicrobial properties of novel imidazole ureas/carboxamides containing compounds structurally related to 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide, highlighting the potential pharmaceutical applications of these compounds (Rani, V. et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it has biological activity, it would depend on its interactions with biological targets such as proteins or enzymes .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-29-18-10-16(24(27)28)7-8-17(18)22-20(26)14-4-9-19(25)23(12-14)11-13-2-5-15(21)6-3-13/h2-10,12H,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBXGWMWHRRIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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